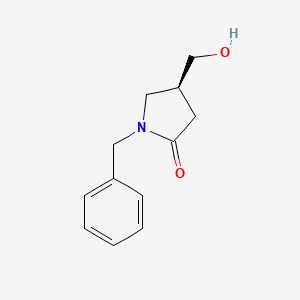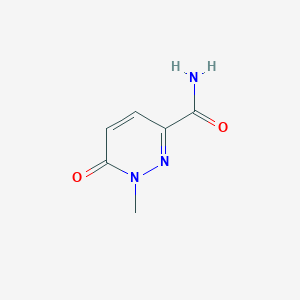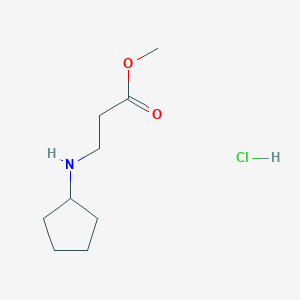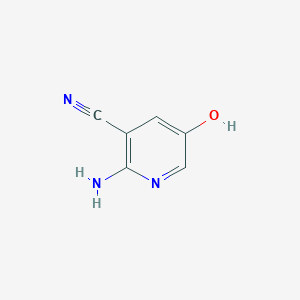![molecular formula C7H4ClN3O B13924086 [1,2,4]Triazolo[4,3-a]pyridine-3-carbonyl chloride](/img/structure/B13924086.png)
[1,2,4]Triazolo[4,3-a]pyridine-3-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride consists of a triazole ring fused to a pyridine ring, with a carbonyl chloride functional group attached at the third position of the triazole ring.
準備方法
Synthetic Routes and Reaction Conditions: 1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride can be synthesized through various methods. One common method involves the cyclodehydration of acylated 2-hydrazinopyridines . Another method includes the oxidative cyclization of 2-pyridylhydrazones . These reactions typically require specific reagents and conditions, such as the use of iodine or other oxidizing agents.
Industrial Production Methods: In an industrial setting, the synthesis of 1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride may involve a one-pot, two-step process. This process includes the condensation of aldehydes with 2-hydrazinopyridine in ethanol, followed by iodine-induced oxidative cyclization . This method is efficient and cost-effective, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The carbonyl chloride group can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Amines, alcohols, thiols.
Major Products: The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
科学的研究の応用
1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as c-Met and VEGFR-2 by binding to their active sites . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound’s ability to interact with multiple targets makes it a valuable tool in overcoming drug resistance .
類似化合物との比較
1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride can be compared with other triazolopyridine derivatives, such as:
- 1,2,4-Triazolo[1,5-a]pyridine
- 1,2,3-Triazolo[1,5-a]pyridine
- 1,2,3-Triazolo[4,5-b]pyridine
These compounds share a similar core structure but differ in the position and nature of the substituents. The unique carbonyl chloride group in 1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride provides distinct reactivity and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C7H4ClN3O |
|---|---|
分子量 |
181.58 g/mol |
IUPAC名 |
[1,2,4]triazolo[4,3-a]pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H4ClN3O/c8-6(12)7-10-9-5-3-1-2-4-11(5)7/h1-4H |
InChIキー |
BNRIRHAYRIIXEE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NN=C(N2C=C1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-morpholino-2-oxoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13924035.png)
![Ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13924036.png)




![8-(Phenylmethyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13924067.png)


![Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate dihydrochloride](/img/structure/B13924084.png)
